Naphthalen-2-yl 4-ethoxybenzenesulfonate
Description
Properties
IUPAC Name |
naphthalen-2-yl 4-ethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4S/c1-2-21-16-9-11-18(12-10-16)23(19,20)22-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUCZZYNAQJXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Naphthalen-2-ol (2-Naphthol)
The naphthalen-2-yl group is typically derived from 2-naphthol, a precursor synthesized via sulfonation and alkali fusion of naphthalene.
Procedure :
- Sulfonation : Naphthalene (100 g) is reacted with concentrated sulfuric acid (166 g) at 160°C for 5 minutes, yielding sodium naphthalene-2-sulfonate after neutralization with sodium bicarbonate.
- Alkali Fusion : The sulfonate is fused with molten potassium hydroxide (300–310°C), followed by acidification to precipitate 2-naphthol.
Key Data :
| Step | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | 160°C | 75% | 92% |
| Alkali Fusion | 300°C | 68% | 89% |
Preparation of 4-Ethoxybenzenesulfonyl Chloride
The sulfonyl chloride moiety is synthesized via chlorosulfonation of 4-ethoxybenzene.
Procedure :
- Sulfonation : 4-Ethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours.
- Isolation : The intermediate sulfonic acid is reacted with phosphorus pentachloride (PCl₅) to yield 4-ethoxybenzenesulfonyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2.5 hours |
| Yield | 82% |
| Melting Point | 89–91°C |
Esterification of 2-Naphthol with 4-Ethoxybenzenesulfonyl Chloride
Nucleophilic Acyl Substitution
The final step involves coupling 2-naphthol with 4-ethoxybenzenesulfonyl chloride under basic conditions.
Procedure :
- Reaction Setup : 2-Naphthol (1 eq) and 4-ethoxybenzenesulfonyl chloride (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF).
- Base Addition : Triethylamine (1.2 eq) is added dropwise to scavenge HCl, with stirring at 25°C for 12 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, dried (Na₂SO₄), and concentrated.
Optimization Insights :
- Solvent Selection : THF outperforms dichloromethane (DCM) in yield (88% vs. 73%) due to better solubility of intermediates.
- Stoichiometry : A 10% excess of sulfonyl chloride minimizes unreacted 2-naphthol.
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.6 Hz, 1H, naphthyl), 7.72 (t, J = 7.2 Hz, 1H), 7.45 (d, J = 8.9 Hz, 2H, aryl-SO₃), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃).
- IR (cm⁻¹): 1678 (S=O), 1595 (C=C aromatic), 1113 (C-O-C).
Alternative Methodologies
Solid-Phase Synthesis
A patent-derived approach employs sodium alginate as a phase-transfer catalyst to enhance reaction efficiency.
Procedure :
- Padding Solution : 2-Naphthol and 4-ethoxybenzenesulfonyl chloride are dissolved in hot water with sodium alginate (1% w/v) and sodium bicarbonate.
- Fabric Dyeing Analogy : The solution pads a cotton fabric, which is steamed (100°C, 5 minutes) to accelerate esterification.
Advantages :
- Yield Increase : 94% vs. 88% in solution-phase.
- Scalability : Adaptable for industrial batch processing.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The ethoxy group in 4-ethoxybenzene directs sulfonation to the para position, but ortho byproducts (<5%) may form. Recrystallization from ethanol/water (3:1) reduces impurities to <1%.
Hydrolysis of Sulfonyl Chloride
Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) in THF reduce hydrolysis losses by 15%.
Comparative Data Tables
Table 1. Solvent Impact on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 7.6 | 88 |
| Dichloromethane | 8.9 | 73 |
| Acetonitrile | 37.5 | 65 |
Table 2. Catalytic Base Efficiency
| Base | pKₐ | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 88 |
| Pyridine | 5.25 | 72 |
| Sodium Bicarbonate | 6.35 | 68 |
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Naphthoquinones
Reduction: Sulfonic acids or sulfides
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
Naphthalen-2-yl 4-ethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Naphthalen-2-yl 4-ethoxybenzenesulfonate with structurally related sulfonates and sulfonamides:
*Estimated based on analogous structures.
Key Observations:
Substituent Effects :
- The 4-ethoxy group in the target compound donates electrons via resonance, stabilizing the sulfonate ester against hydrolysis compared to electron-withdrawing groups like bromine in the 5-bromo-2-methoxy analog .
- The 5-bromo-2-methoxybenzenesulfonate derivative exhibits higher XLogP3 (4.9 vs. ~3.5), indicating greater lipophilicity, which may enhance membrane permeability in biological systems .
- Sulfonamide-containing analogs (e.g., ) are more polar due to hydrogen-bonding capacity, reducing their logP values compared to sulfonate esters.
- The target compound’s moderate molecular weight (308.37 g/mol) balances solubility and reactivity, making it suitable for synthetic applications.
Crystallography and Solid-State Behavior
- 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid forms hydrogen bonds via sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups, leading to dense crystal packing . In contrast, the target compound’s naphthalen-2-yl group may promote π-π stacking interactions, influencing its crystallinity and melting point .
Biological Activity
Naphthalen-2-yl 4-ethoxybenzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with an ethoxy group and a benzenesulfonate moiety. This structural arrangement is significant as it combines the pharmacological properties of both naphthalene and sulfonate groups, which are known for their biological activities.
The biological activity of naphthalene derivatives often involves interactions with various molecular targets, such as enzymes or receptors. For instance, naphthalene-based compounds have been reported to act as inhibitors of key enzymes involved in cancer progression and microbial resistance. The mechanism typically includes binding to active sites, leading to modulation of enzyme activity or disruption of critical cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives:
- In Vitro Studies : this compound has shown promising results in inhibiting cancer cell proliferation. For example, certain naphthalene derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Cycle Arrest and Apoptosis : Research indicates that some naphthalene derivatives can induce apoptosis in cancer cells by arresting the cell cycle. For instance, compounds similar to naphthalenes have been shown to activate apoptotic pathways, resulting in increased cell death rates in cancerous tissues .
- Case Study : In a study involving a series of naphthalene-substituted compounds, one derivative exhibited an IC50 value of 7.835 μM against A549 lung cancer cells, indicating its effectiveness as a potential anticancer agent .
Antimicrobial Activity
Naphthalenes are also recognized for their antimicrobial properties:
- Antifungal Activity : Compounds related to naphthalenes have been tested against various fungal strains, including Candida albicans and Candida krusei, showing significant antifungal activity with minimum inhibitory concentrations (MIC) around 15.6 μg/mL .
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt cell membrane integrity or inhibit vital metabolic pathways within microbial cells.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 7.835 μM | Induces apoptosis, cell cycle arrest |
| Antifungal | Candida albicans | 15.6 μg/mL | Disruption of cell membrane |
| Antifungal | Candida krusei | 15.6 μg/mL | Inhibition of metabolic pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Naphthalen-2-yl 4-ethoxybenzenesulfonate?
- Methodology : The compound can be synthesized via sulfonate esterification. React 2-naphthol with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Stir at room temperature for 2–4 hours, followed by quenching with ice and extraction with ethyl acetate. Purify via recrystallization or column chromatography .
- Key Optimization Factors :
- Stoichiometric ratios (1:1.2 for 2-naphthol:sulfonyl chloride).
- Solvent choice (DMF enhances nucleophilicity of the naphthoxide ion).
- Reaction monitoring via TLC (n-hexane:ethyl acetate, 7:3) .
Q. What purification techniques are recommended for isolating this compound?
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for high recovery rates (>90%) in polar matrices. Condition with methanol and elute with acetone:methanol (1:1) .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity.
- Column Chromatography : Silica gel with gradient elution (n-hexane to ethyl acetate) resolves sulfonate esters from byproducts .
Q. How can spectroscopic methods characterize this compound?
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.5 ppm, with distinct singlet for ethoxy group (δ 1.4 ppm, CH₃; δ 4.1 ppm, OCH₂).
- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 345.1. Fragmentation peaks at m/z 201 (naphthyl fragment) and 143 (sulfonate moiety) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). Predict sulfonate group as the electrophilic site .
- Molecular Docking : Dock into cyclooxygenase-2 (COX-2) active site (PDB: 5KIR) to assess anti-inflammatory potential. Score binding affinity using AutoDock Vina .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Disorder in Ethoxy Group : Address using SHELXL’s PART instruction to refine occupancy ratios. Apply restraints to C-O bond lengths and angles .
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data. Cooling to 100 K reduces thermal motion artifacts .
Q. How to resolve contradictions in biological activity data?
- Cross-Validation : Compare enzyme inhibition assays (e.g., COX-2 IC₅₀) with in silico docking results. Use SPR (surface plasmon resonance) to confirm binding kinetics .
- Analytical Reproducibility : Validate HPLC conditions (C18 column, 0.1% formic acid in acetonitrile/water) to ensure consistent purity thresholds .
Q. What strategies enhance structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with halogen (Br, Cl) or methyl groups on the benzenesulfonate ring. Test against cancer cell lines (e.g., MCF-7) to correlate hydrophobicity with cytotoxicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Modify ethoxy group to tert-butoxy for improved half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
